molecular formula C42H72O14 B10817780 Mogroside IIA1

Mogroside IIA1

Cat. No.: B10817780
M. Wt: 801.0 g/mol
InChI Key: NWPTUAQJIALPLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mogroside IIA1 is a triterpenoid glycoside derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This compound is known for its intense sweetness, being significantly sweeter than sucrose. This compound has gained attention for its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mogroside IIA1 involves complex biochemical pathways. The primary method of obtaining this compound is through the extraction from the fruit of Siraitia grosvenorii. The extraction process typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The fruits are processed in bulk, and advanced chromatographic techniques are employed to ensure high purity and yield of this compound. Biotransformation methods are also being explored to enhance the production efficiency .

Chemical Reactions Analysis

Types of Reactions: Mogroside IIA1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mogroside IIA1 has a wide range of scientific research applications:

    Chemistry: Used as a natural sweetener in food chemistry and as a model compound for studying glycoside reactions.

    Biology: Investigated for its antioxidant and anti-inflammatory properties, which may protect cells from oxidative stress and inflammation.

    Medicine: Explored for its potential anti-cancer effects, particularly in inhibiting the growth of cancer cells and inducing apoptosis.

    Industry: Utilized in the production of low-calorie sweeteners and functional foods

Mechanism of Action

Mogroside IIA1 exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

    Mogroside V: Another triterpenoid glycoside from Siraitia grosvenorii, known for its intense sweetness and similar health benefits.

    Mogroside IIIA1: A related compound with comparable antioxidant and anti-inflammatory properties.

    11-Oxo-mogrol: A metabolite of Mogroside V with neuroprotective effects

Uniqueness of Mogroside IIA1: this compound stands out due to its specific glycosidic structure, which contributes to its unique sweetness profile and distinct biological activities. Its potential therapeutic applications, particularly in cancer treatment, make it a compound of significant interest in scientific research .

Properties

IUPAC Name

2-[[6-[6-(3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-hydroxy-2-methylheptan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(44)38(22,2)3)42(26,8)28(45)17-41(21,40)7)9-14-29(39(4,5)52)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPTUAQJIALPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H72O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

801.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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